

Technical Guide: Physical Properties of 1,1-dichloro-2,2-diethoxyethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetaldehyde diethyl acetal*

Cat. No.: *B156410*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1,1-dichloro-2,2-diethoxyethane (CAS No. 619-33-0), a colorless liquid utilized in organic synthesis as a solvent and chemical intermediate. The information herein is intended to support laboratory research and development activities.

Core Physical and Chemical Properties

1,1-dichloro-2,2-diethoxyethane, also known as **dichloroacetaldehyde diethyl acetal**, is an organic compound with the molecular formula $C_6H_{12}Cl_2O_2$.

Structure:

(Where OEt represents an ethoxy group, $-OCH_2CH_3$)

The key physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

Data Presentation: Physical Properties

Property	Value	Units	Conditions
Molecular Weight	187.06	g/mol	
Boiling Point	183 - 184	°C	at 760 mmHg (lit.) [1] [2]
Density	1.138	g/mL	at 25 °C (lit.) [1] [2]
Refractive Index (n _D)	1.436		at 20 °C (lit.) [1] [2]
Flash Point	59 / 140	°C / °F	
Solubility	Soluble in Chloroform, Sparingly soluble in Methanol [2]		
Appearance	Colorless liquid/oil [2] [3]		

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method using a Thiele tube.

Apparatus:

- Thiele tube or similar oil bath apparatus
- Thermometer (0-200 °C range)
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Heat-stable mineral oil
- Heating source (e.g., Bunsen burner)

Procedure:

- A small amount (a few milliliters) of 1,1-dichloro-2,2-diethoxyethane is placed into the small test tube.[\[3\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[\[4\]](#)[\[5\]](#)
- As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[\[4\]](#)[\[6\]](#)
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[\[4\]](#)

Density Measurement (Digital Density Meter)

Density is the mass per unit volume of a substance. Modern digital density meters, operating on the oscillating U-tube principle, provide rapid and accurate measurements. This method is consistent with standards such as ASTM D4052.

Apparatus:

- Digital Density Meter
- Syringe for sample injection
- Thermostatic control for the measuring cell

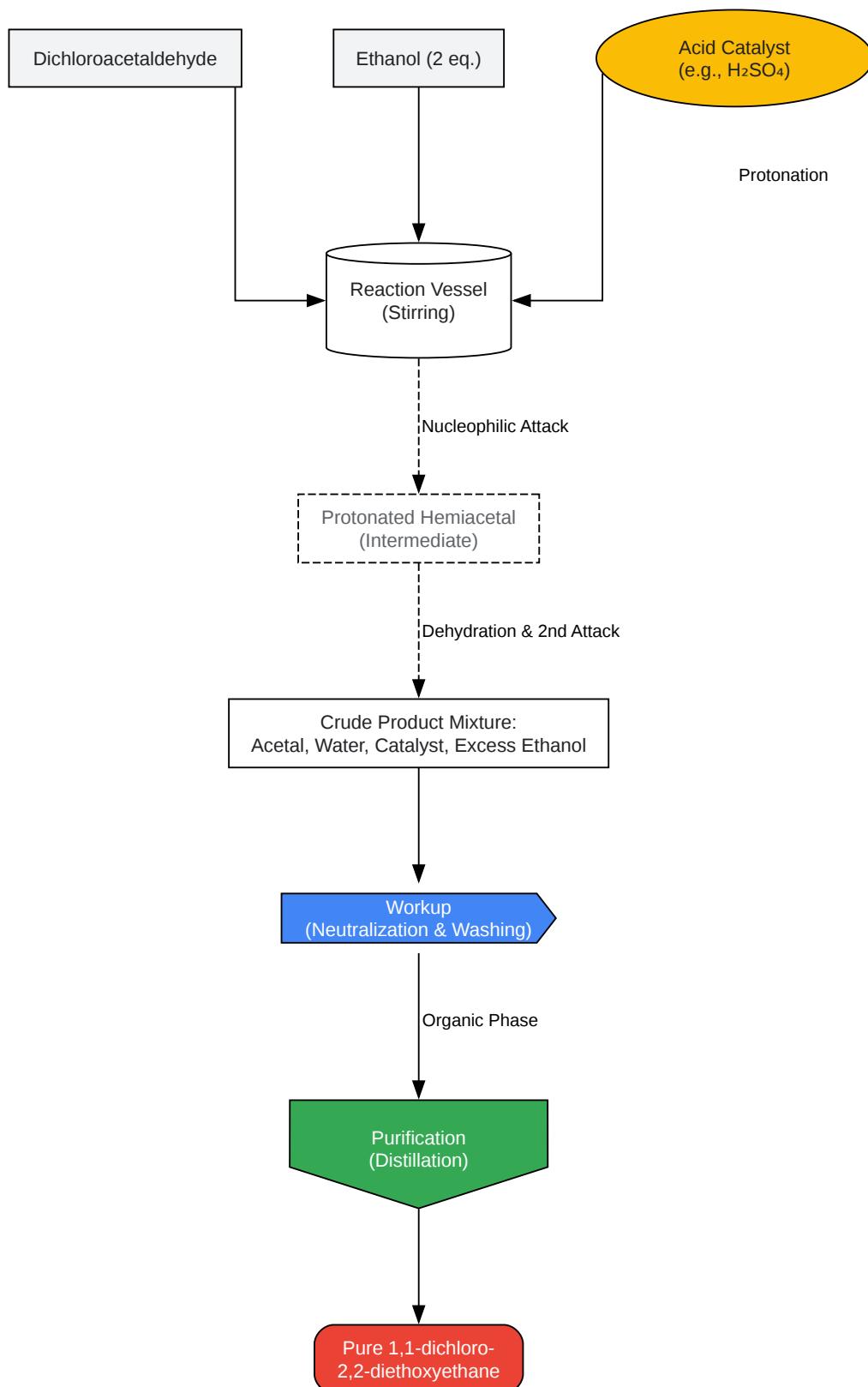
Procedure:

- Calibration: The instrument is first calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).
- Sample Preparation: The 1,1-dichloro-2,2-diethoxyethane sample is brought to the measurement temperature (25 °C) and checked to ensure it is free of air bubbles.
- Injection: A small volume of the liquid sample is carefully injected into the oscillating U-tube of the density meter using a syringe.^[2] Care must be taken to avoid introducing air bubbles.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- Calculation: The instrument's software automatically calculates the density from the oscillation period and calibration data and displays the result, typically in g/mL or g/cm³.^[2]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for identification and purity assessment.

Apparatus:


- Abbe Refractometer
- Monochromatic light source (typically a sodium lamp, 589 nm)
- Circulating water bath for temperature control
- Dropper or pipette

Procedure:

- Setup: The refractometer is turned on, and the circulating water bath is set to the desired temperature (20 °C). The prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
- Calibration: The instrument's calibration is checked using a standard liquid with a known refractive index, such as distilled water ($n_D = 1.3330$ at 20 °C).[7]
- Sample Application: The prism assembly is opened, and a few drops of 1,1-dichloro-2,2-diethoxyethane are placed on the surface of the lower measuring prism.[7]
- Measurement: The prisms are closed and locked. The user looks through the eyepiece and adjusts the coarse and fine control knobs until the light and dark fields are brought into view. The compensator knob is adjusted to eliminate any color fringe and sharpen the dividing line.
- Reading: The control knobs are adjusted until the sharp dividing line is centered on the crosshairs of the eyepiece.[8] The refractive index value is then read from the instrument's scale.

Synthesis Workflow

1,1-dichloro-2,2-diethoxyethane is not known to be involved in biological signaling pathways. However, its synthesis provides a relevant experimental workflow. It is typically synthesized via the acid-catalyzed acetalization of dichloroacetaldehyde with ethanol. The reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the aldehyde.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 1,1-dichloro-2,2-diethoxyethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. delltech.com [delltech.com]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chymist.com [chymist.com]
- 7. hinotek.com [hinotek.com]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1,1-dichloro-2,2-diethoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156410#physical-properties-of-1-1-dichloro-2-2-diethoxyethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com